2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride
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Overview
Description
2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of pyridine, substituted with a 2,5-dimethoxyphenyl group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 6-methylpyridine.
Formation of Ethynyl Intermediate: The 2,5-dimethoxybenzaldehyde is converted to 2,5-dimethoxyphenylacetylene through a series of reactions, including the formation of a Grignard reagent and subsequent reaction with an acetylene source.
Coupling Reaction: The 2,5-dimethoxyphenylacetylene is then coupled with 6-methylpyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include various substituted pyridines, quinones, and reduced derivatives.
Scientific Research Applications
2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, affecting processes such as cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenethylamine: A related compound with similar structural features but different biological activities.
2-(2,5-Dimethoxyphenyl)nitroethene: Another similar compound used in different chemical reactions.
Uniqueness
2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride is unique due to its specific substitution pattern and the presence of both ethynyl and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
823198-82-9 |
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Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
2-[2-(2,5-dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride |
InChI |
InChI=1S/C16H15NO2.ClH/c1-12-5-4-6-14(17-12)8-7-13-11-15(18-2)9-10-16(13)19-3;/h4-6,9-11H,1-3H3;1H |
InChI Key |
DUVVFSKIGCVRDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=C(C=CC(=C2)OC)OC.Cl |
Origin of Product |
United States |
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